

A Comparative Guide to Novel Biaryl Compounds Derived from Substituted Phenylboronic Acids

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Compound of Interest

Compound Name: 3-Butoxy-4-chloro-2-fluorophenylboronic acid

Cat. No.: B572204

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This guide provides a comparative analysis of a novel compound hypothetically derived from **3-Butoxy-4-chloro-2-fluorophenylboronic acid** and a structurally similar comparator compound. It is intended for researchers, scientists, and drug development professionals interested in the synthesis and characterization of new chemical entities. The guide details synthetic methodologies, comparative physicochemical and biological data, and relevant biological pathways.

Introduction to Phenylboronic Acids in Drug Discovery

Phenylboronic acids are versatile building blocks in organic synthesis, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. [1] This reaction is a cornerstone of modern medicinal chemistry, enabling the construction of complex biaryl and heteroaryl structures that are prevalent in many therapeutic agents. The unique electronic and physicochemical properties of boronic acids, including their ability to form reversible covalent bonds with biological nucleophiles, have led to their incorporation into drugs like the proteasome inhibitor bortezomib.[2] The substitution pattern on the phenyl ring significantly influences the compound's reactivity, solubility, and biological activity, making the exploration of novel derivatives a key area of research.[2]

This guide focuses on compounds derived from 2-fluoro-3-alkoxy-4-chlorophenylboronic acids, a scaffold with potential for developing selective inhibitors for various enzyme targets, such as protein kinases.

Comparative Analysis of Starting Materials and Derived Compounds

For the purpose of this guide, we will compare a hypothetical Novel Compound 1 (NC-1), synthesized from **3-Butoxy-4-chloro-2-fluorophenylboronic acid**, with a well-characterized analogue, Comparator Compound 1 (CC-1), derived from 4-chloro-2-fluoro-3-methoxyphenylboronic acid. Both are synthesized via a Suzuki coupling reaction with 4-bromopyridine.

Data Presentation

Table 1: Physicochemical Properties of Starting Materials

Property	3-Butoxy-4-chloro-2-fluorophenylboronic acid	4-chloro-2-fluoro-3-methoxyphenylboronic acid
CAS Number	1256346-25-4	944129-07-1[3]
Molecular Formula	C ₁₀ H ₁₃ BClFO ₃	C ₇ H ₇ BClFO ₃ [3]
Molecular Weight	246.47 g/mol	204.39 g/mol [3]
Appearance	White to off-white solid	White to off-white solid[4]

Table 2: Comparison of Synthesized Biaryl Compounds

Property	Novel Compound 1 (NC-1)	Comparator Compound 1 (CC-1)
IUPAC Name	4-(3-Butoxy-4-chloro-2-fluorophenyl)pyridine	4-(4-Chloro-2-fluoro-3-methoxyphenyl)pyridine
Molecular Formula	C ₁₅ H ₁₄ ClFNO	C ₁₂ H ₉ ClFNO
Molecular Weight	277.73 g/mol	235.66 g/mol
Theoretical Yield	85% (Representative)	93% ^[5]
Purity (by HPLC)	>98% (Representative)	>98% (Representative)

Table 3: Comparative Biological Activity (Hypothetical Data)

Compound	Target	IC ₅₀ (nM)	Assay Method
Novel Compound 1 (NC-1)	Kinase X	75	Luminescence Kinase Assay
Comparator Compound 1 (CC-1)	Kinase X	150	Luminescence Kinase Assay
Imatinib (Control)	Abl Kinase	300	Luminescence Kinase Assay ^[6]

Note: The biological data is hypothetical and for illustrative purposes to demonstrate a potential performance comparison. The increased lipophilicity of the butoxy group in NC-1 may contribute to enhanced cell permeability or target engagement compared to the methoxy group in CC-1.

Experimental Protocols

A. General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of biaryl compounds (NC-1 and CC-1) from their respective phenylboronic acid precursors.

Materials:

- Substituted phenylboronic acid (1.0 eq)
- 4-Bromopyridine (1.1 eq)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$) (0.02 eq)
- Triphenylphosphine (PPh_3) (0.04 eq)
- Sodium carbonate (Na_2CO_3) (2.0 M aqueous solution, 2.0 eq)
- Toluene and Ethanol (4:1 solvent mixture)
- Ethyl acetate
- Brine

Procedure:

- To a round-bottom flask, add the substituted phenylboronic acid, 4-bromopyridine, palladium(II) acetate, and triphenylphosphine.
- Purge the flask with an inert gas (e.g., nitrogen or argon).
- Add the toluene/ethanol solvent mixture, followed by the aqueous sodium carbonate solution.
- Heat the reaction mixture to 100°C and stir vigorously for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the final biaryl compound.

B. Protocol for In Vitro Kinase Inhibition Assay (Kinase-Glo®)

This protocol outlines a method for assessing the inhibitory activity of the synthesized compounds against a target protein kinase.[\[6\]](#)

Materials:

- Synthesized inhibitor compounds (NC-1, CC-1)
- Kinase X enzyme
- Substrate peptide specific for Kinase X
- ATP
- Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
- Assay buffer (e.g., HEPES, MgCl₂, BSA)
- White, opaque 96-well plates

Procedure:

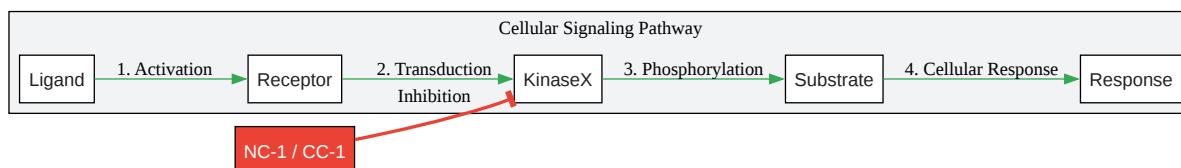
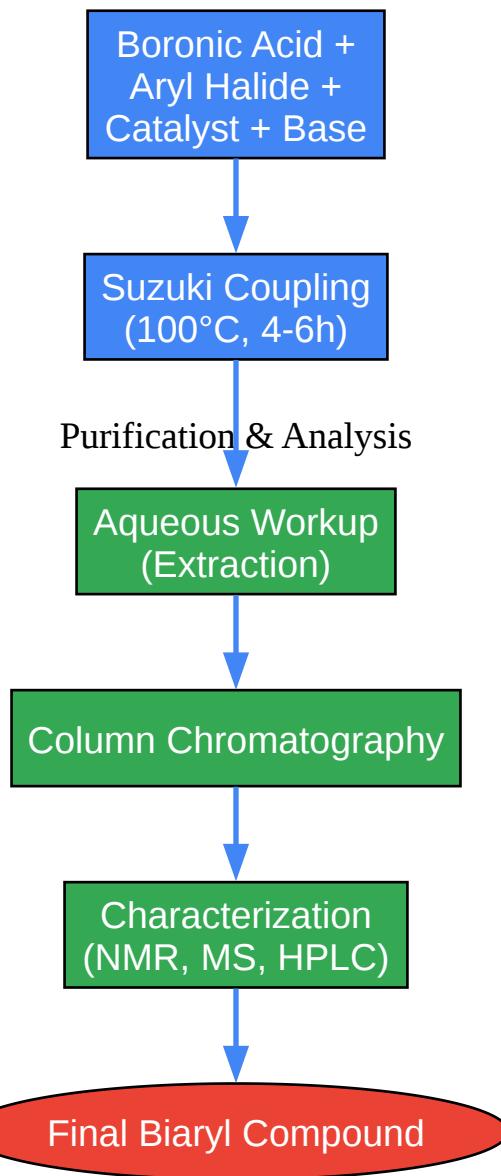
- Prepare serial dilutions of the inhibitor compounds in DMSO and then dilute into the assay buffer.
- In a 96-well plate, add the kinase enzyme, the specific substrate, and the inhibitor solution at various concentrations.
- Initiate the kinase reaction by adding a predetermined concentration of ATP.
- Incubate the plate at room temperature for 60 minutes.
- Stop the reaction and quantify the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. This reagent generates a luminescent signal proportional to the amount of ATP present.

- Measure the luminescence using a plate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC_{50} value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the inhibition data against the logarithm of the inhibitor concentration and fitting to a dose-response curve.

Mandatory Visualizations

Experimental Workflow

Synthesis



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